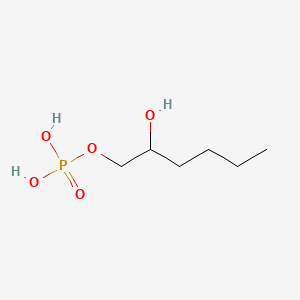

2-Hydroxyhexyl dihydrogen phosphate

Description

Contextualization of Phosphate (B84403) Esters in Chemical and Biochemical Research

Phosphate esters are fundamental to both industrial and biological chemistry. These organic derivatives of phosphoric acid are characterized by the presence of at least one ester linkage between a phosphorus atom and an organic moiety. In the realm of biochemistry, ionized phosphate esters are ubiquitous and essential for life. nih.gov Their negative charge at physiological pH ensures they are retained within the lipid bilayer of cell membranes, a critical feature for metabolic intermediates. nih.gov A prime example is adenosine (B11128) triphosphate (ATP), the principal molecule for storing and transferring chemical energy within cells. nih.govgoogle.com The hydrolysis of the phosphoanhydride bonds in ATP releases a significant amount of energy that drives numerous biochemical reactions. google.comorganic-chemistry.org Furthermore, phosphate esters form the structural backbone of nucleic acids (DNA and RNA) and are key components of phospholipids, which are the primary building blocks of cell membranes. organic-chemistry.org The regulation of many cellular processes is also controlled through the phosphorylation and dephosphorylation of proteins, a reaction involving phosphate esters. nih.govgoogle.com

Industrially, phosphorus-containing compounds have a wide array of applications, from fertilizers to food additives and flame retardants. nih.gov In the context of organic synthesis, phosphate esters serve as important intermediates and reagents. erytis.com

Overview of Monoalkyl Phosphates as a Class of Compounds

Monoalkyl phosphates are a subclass of phosphate esters where one of the acidic protons of phosphoric acid is replaced by an alkyl group. erytis.com This structure imparts amphiphilic properties to the molecule, meaning it has both a hydrophilic (water-attracting) phosphate head and a hydrophobic (water-repelling) alkyl tail. This dual nature makes them effective as surfactants, emulsifiers, and wetting agents in various industries, including personal care products and industrial cleaners. mdpi.comresearchgate.net

The synthesis of monoalkyl phosphates can be achieved through several methods, with a common approach being the reaction of an alcohol with a phosphorylating agent such as phosphorus pentoxide or polyphosphoric acid. google.com The properties of the resulting monoalkyl phosphate, such as its solubility and surface activity, are influenced by the length and branching of the alkyl chain. mdpi.com Research has also focused on developing greener and more efficient synthetic routes, including microwave-assisted direct esterification, to avoid the use of harsh reagents like phosphorus oxychloride. nih.gov

Rationale for Dedicated Research on 2-Hydroxyhexyl Dihydrogen Phosphate

Despite the broad interest in monoalkyl phosphates, specific research on this compound (CAS number 94134-49-3) is notably scarce in publicly available scientific literature. However, an analysis of its structure suggests several avenues for potential academic and industrial investigation.

The presence of a hydroxyl (-OH) group on the second carbon of the hexyl chain introduces a key functional feature. This hydroxyl group can participate in hydrogen bonding, potentially influencing the compound's solubility, aggregation behavior, and interaction with surfaces and other molecules. This functionalization could lead to applications in the development of biocompatible materials, where the phosphate and hydroxyl groups could interact favorably with biological tissues or other materials. Current time information in San Francisco, CA, US.

The combination of a medium-length C6 alkyl chain, a phosphate headgroup, and a hydroxyl functional group positions this compound as a potentially interesting surfactant or hydrotrope. Its specific hydrophilic-lipophilic balance (HLB) would determine its efficacy in stabilizing emulsions or increasing the solubility of other compounds.

Given the established biological importance of hydroxylated and phosphorylated molecules, dedicated research into the synthesis, characterization, and potential biological activity of this compound could uncover novel applications. For instance, it could be explored as a synthetic building block, a precursor for more complex molecules, or a component in formulations requiring specific surface properties. The lack of extensive research presents an opportunity for foundational studies to elucidate its chemical and physical properties, paving the way for future applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H15O5P |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 94134-49-3 |

Direct Phosphorylation Approaches for Alcohols

Direct phosphorylation methods offer a straightforward route to organophosphates by introducing a phosphate group to an alcohol.

Esterification with Phosphoric Acid and Anhydrides

The direct esterification of an alcohol with phosphoric acid is a fundamental method for forming phosphate esters. wikipedia.org However, these reactions can be challenging and often require high temperatures, which may not be suitable for sensitive substrates. nih.gov The use of polyphosphoric acid or a mixture of phosphoric acid and a dehydrating agent can facilitate the reaction. For the synthesis of this compound, this would involve reacting 1,2-hexanediol (B41856) with an excess of phosphoric acid. Due to the presence of two hydroxyl groups in 1,2-hexanediol (a primary and a secondary one), this method could lead to a mixture of products, including the desired this compound, the 1-phosphorylated isomer, and diphosphorylated products. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the mono-phosphorylated product.

A related approach involves the use of phosphoric anhydrides. These reagents are more reactive than phosphoric acid and can effect phosphorylation under milder conditions.

Reactions with Phosphorus Oxychloride (POCl₃) and Derivatives

Phosphorus oxychloride (POCl₃) is a widely used and reactive phosphorylating agent for alcohols. researchgate.net The reaction typically proceeds by the nucleophilic attack of the alcohol on the phosphorus atom, followed by the displacement of chloride ions. The initial product is a dichlorophosphate, which can be subsequently hydrolyzed to the desired dihydrogen phosphate.

For the synthesis of this compound from 1,2-hexanediol, the reaction with POCl₃ would likely be carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid produced. researchgate.netnih.govnih.gov The presence of two hydroxyl groups in 1,2-hexanediol necessitates careful control of the reaction conditions to achieve selective phosphorylation of the primary hydroxyl group, which is generally more reactive than the secondary one. However, over-reactivity can lead to the formation of di- and tri-alkylphosphates. nih.gov Subsequent hydrolysis of the resulting phosphorochloridate intermediate is required to yield the final dihydrogen phosphate product.

| Reagent | Typical Conditions | Potential Products |

| POCl₃ | Pyridine, Dioxane | 2-Hydroxyhexyl dichlorophosphate |

| Water | Aqueous Pyridine | This compound |

Utilization of Phosphorus Pentoxide (P₂O₅) in Phosphating Reactions

Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that can also be used for the phosphorylation of alcohols. It reacts with alcohols to form a complex mixture of phosphate esters. The reaction of 1,2-hexanediol with P₂O₅ would likely lead to the formation of a mixture of mono- and di-phosphorylated products, along with polyphosphates. While effective, controlling the selectivity of this reaction to favor the formation of this compound can be challenging. The reaction is typically carried out in a suitable solvent, and the resulting phosphate esters are then isolated and purified.

Catalytic Chemoselective O-Phosphorylation using Phosphoenolpyruvic Acid (PEP-K)

A more recent and highly chemoselective method for the phosphorylation of alcohols utilizes phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor. acs.orgnih.govresearchgate.netnih.govacs.orgthieme-connect.com This bio-inspired approach often employs a catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), to facilitate the phosphoryl transfer. acs.orgnih.govresearchgate.netnih.govacs.org This method is known for its high functional group tolerance and allows for the direct phosphorylation of alcohols under mild conditions, often with high selectivity for primary alcohols over secondary ones. acs.orgnih.govresearchgate.netnih.govacs.org

In the context of synthesizing this compound from 1,2-hexanediol, this methodology would be expected to show a high preference for phosphorylating the primary hydroxyl group at the 1-position. To obtain the desired 2-hydroxyhexyl isomer, specific reaction conditions or protection of the primary hydroxyl group might be necessary. Mechanistic studies suggest the formation of a mixed anhydride (B1165640) species as the active phosphorylating agent. acs.orgresearchgate.netnih.gov This method offers a significant advantage in terms of selectivity and mild reaction conditions compared to more traditional phosphorylating agents. nih.gov

| Reagent System | Key Features | Expected Selectivity with 1,2-Hexanediol |

| PEP-K / TBAHS | Catalytic, high functional group tolerance, mild conditions | Preferential phosphorylation of the primary hydroxyl group |

Advanced Synthetic Techniques for Organophosphorus Compounds

Modern synthetic chemistry offers advanced methodologies for the formation of organophosphorus compounds, including electrochemical approaches.

Electrochemical Synthesis Pathways

Electrochemical methods represent a green and efficient alternative for the synthesis of organophosphorus compounds. beilstein-journals.org This technique involves the use of an electric current to drive the phosphorylation reaction. While the direct electrochemical synthesis of this compound has not been specifically reported, the general principles of electrochemical C–P and P–O bond formation can be applied. beilstein-journals.org

The process could involve the electrochemical generation of a reactive phosphorus species that then reacts with 1,2-hexanediol. Alternatively, the alcohol itself could be activated electrochemically before reacting with a phosphorus source. The choice of electrodes (e.g., graphite, platinum) and reaction conditions (e.g., solvent, supporting electrolyte) is critical for the success of the synthesis. beilstein-journals.org Electrochemical methods can offer advantages in terms of reduced waste generation and potentially higher selectivity under optimized conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94134-49-3 |

|---|---|

Molecular Formula |

C6H15O5P |

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-hydroxyhexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15O5P/c1-2-3-4-6(7)5-11-12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

SXDJZSWZEVDTKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(COP(=O)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyhexyl Dihydrogen Phosphate

Stereoselective Synthesis of Phosphorylated Alcohols

The introduction of a phosphate group onto an alcohol in a stereoselective manner can be achieved through several key strategies. These include the kinetic resolution of racemic alcohols, the desymmetrization of prochiral diols, and the use of chiral phosphorylating agents. For a molecule like this compound, which is derived from the phosphorylation of 1,2-hexanediol (B41856), these methods are particularly relevant.

One of the most effective methods for the stereoselective phosphorylation of 1,2-diols is through enzymatic kinetic resolution. acs.org This technique utilizes the high stereoselectivity of enzymes to preferentially phosphorylate one enantiomer of a racemic mixture, allowing for the separation of a highly enantioenriched phosphorylated product and the unreacted alcohol enantiomer.

Glycerol (B35011) kinase (EC 2.7.1.30) has been demonstrated to be a powerful catalyst for the kinetic chiral resolution of various 1,2-diols. acs.orgfigshare.com The enzyme catalyzes the transfer of a phosphate group from a donor, typically adenosine (B11128) triphosphate (ATP), to the primary hydroxyl group of the diol. Due to the chiral environment of the enzyme's active site, this phosphorylation occurs with high enantioselectivity.

For instance, in the kinetic resolution of racemic 1,2,4-butanetriol, glycerol kinase selectively phosphorylates one enantiomer, yielding the corresponding phosphate and the unreacted enantiomerically pure triol. acs.org This approach is highly effective for three- and four-carbon 1,2-diols, providing both enantiomers with excellent enantiomeric purity (91% to >99.5% ee) and in good yields (60-94% of the theoretical maximum). acs.orgfigshare.com The absolute configuration of the products is also predictable based on the known stereopreference of the enzyme. acs.org

While specific data for the glycerol kinase-catalyzed phosphorylation of 1,2-hexanediol is not extensively reported in the provided context, the successful resolution of other short-chain aliphatic 1,2-diols suggests its applicability. The process would involve incubating racemic 1,2-hexanediol with glycerol kinase and a phosphate donor. One enantiomer would be selectively converted to the corresponding this compound, leaving the other enantiomer of 1,2-hexanediol unreacted. Subsequent separation would yield the desired chiral phosphate.

The table below summarizes the results of glycerol kinase-catalyzed kinetic resolutions for various 1,2-diols, illustrating the potential of this method for synthesizing chiral phosphorylated alcohols like this compound.

| Substrate | Product | Enantiomeric Excess (ee) of Product | Yield | Reference |

| 3-Chloro-1,2-propanediol | (R)-3-Chloro-1,2-propanediol 1-phosphate | >99.5% | Good | acs.org |

| 3-Fluoro-1,2-propanediol | (R)-3-Fluoro-1,2-propanediol 1-phosphate | >99.5% | Good | acs.org |

| 3-Butene-1,2-diol | Phosphorylated 3-butene-1,2-diol | >99.5% | Good | acs.org |

| 1,2,4-Butanetriol | Phosphorylated 1,2,4-butanetriol | 91% to >99.5% | 60-94% | acs.orgfigshare.com |

Alternative, non-enzymatic methods for achieving stereoselectivity in the synthesis of chiral alcohols, which are precursors to chiral phosphates, include kinetic resolutions catalyzed by small organic molecules. N-heterocyclic carbenes (NHCs), for example, have been used to catalyze the kinetic resolution of 1,2-diols through site- and enantioselective oxidative acylation. ntu.edu.sg This method allows for the isolation of both the enantioenriched monoester and the unreacted diol, which can then be subjected to phosphorylation. ntu.edu.sg

Similarly, chiral organotin catalysts have been employed for the non-enzymatic kinetic resolution of 1,2-diols via benzoylation, demonstrating high enantio- and chemoselectivity. acs.org The resulting enantiomerically enriched diol can serve as a precursor for the synthesis of the desired chiral phosphate.

Chiral phosphoric acids (CPAs) themselves are powerful catalysts for asymmetric transformations, including the desymmetrization of meso-diols. acs.orgnih.gov While many examples focus on 1,3-diols, the underlying principle of creating a chiral environment through protonation and hydrogen bonding could be extended to the enantioselective phosphorylation of prochiral diols or the kinetic resolution of racemic diols. acs.orgnih.gov

Theoretical and Computational Studies of 2 Hydroxyhexyl Dihydrogen Phosphate and Phosphate Esters

Quantum Chemical Approaches to Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. For phosphate (B84403) esters such as 2-Hydroxyhexyl dihydrogen phosphate, these approaches can map out reaction pathways, identify transition states, and determine the energetic barriers associated with these processes.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a important method for investigating the reaction mechanisms of phosphate esters. acs.org It offers a balance between computational cost and accuracy, making it suitable for studying complex systems. DFT calculations can provide detailed information about the electronic structure of molecules and the changes that occur during a chemical reaction.

The hydrolysis of phosphate esters, a fundamental reaction, can proceed through different mechanistic pathways, including associative, dissociative, or concerted mechanisms. rsc.org DFT studies can help distinguish between these pathways by calculating the energies of the reactants, products, and transition states. For instance, a benchmark study on the hydrolysis of dimethylphosphate, a model for phosphodiester bonds, identified the MPWB1K, MPW1B95, and PBE1PBE functionals as providing the most accurate energies for activation and reaction when compared to high-level coupled-cluster calculations. acs.org Such validated functionals can then be applied to more complex esters like this compound to predict their hydrolysis mechanisms.

The choice of the basis set is also critical for obtaining reliable results. A study on dimethylphosphate hydrolysis demonstrated that the 6-311+G(2d,2p) basis set offers a good compromise between computational expense and accuracy. acs.org

Table 1: Representative DFT Functionals for Phosphate Ester Hydrolysis Studies

| Functional | Description | Application |

| MPWB1K | Modified Perdew-Wang exchange and Becke95 correlation with a kinetic energy correction. | Recommended for accurate activation and reaction energies in phosphate ester hydrolysis. acs.org |

| MPW1B95 | Modified Perdew-Wang exchange and Becke95 correlation. | Provides reliable energetic profiles for hydrolysis reactions. acs.org |

| PBE1PBE | Perdew-Burke-Ernzerhof hybrid functional. | A widely used functional for studying various chemical reactions, including those of phosphate esters. acs.org |

| TPSS | Tao-Perdew-Staroverov-Scuseria meta-GGA functional. | Employed to study the mechanism of phosphodiester cleavage mediated by metal complexes. nih.gov |

Computational Modeling of Hydrolysis Pathways

The hydrolysis of phosphate esters is a critical reaction in many biological processes and industrial applications. rsc.orglu.se Computational modeling provides a molecular-level understanding of the various potential hydrolysis pathways. rsc.orglu.seresearchgate.net These reactions can be influenced by factors such as the esterification level, pH, and the presence of catalysts. rsc.org

Even for simple phosphate esters, multiple hydrolysis mechanisms can be plausible, including: rsc.org

Associative (AN + DN): The nucleophile (e.g., a water molecule) adds to the phosphorus center before the leaving group departs, forming a pentacoordinate intermediate.

Dissociative (DN + AN): The leaving group departs first, generating a metaphosphate intermediate, which is then attacked by the nucleophile.

Concerted (ANDN): Bond formation to the nucleophile and bond breaking to the leaving group occur simultaneously in a single transition state.

Computational studies have shown that the preferred mechanism can depend on the specific phosphate ester and the reaction conditions. For example, ab initio quantum chemical calculations have been used to scrutinize the experimental evidence for the dissociative mechanism of phosphate monoester hydrolysis, suggesting that the associative transition state may be better stabilized in enzymatic environments. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them.

The conformation of a phosphate ester can significantly influence its reactivity and its interactions with other molecules. MD simulations track the motions of atoms in a molecule by solving Newton's equations of motion. These simulations can reveal stable conformations, the flexibility of different parts of the molecule, and how the molecule's shape changes in response to its environment, such as in a solvent or when interacting with other species.

For instance, MD simulations have been employed to study the conformational changes in vitamin kinases upon substrate binding, highlighting the flexibility of loops in the active site. nih.gov While no specific MD studies on this compound are available, the principles from studies on other organic molecules, such as maltose, demonstrate the utility of this technique in understanding molecular flexibility and hydrogen bonding patterns. nih.gov

Molecular Interactions of Phosphate Groups with Environmental and Biological Species

The phosphate group in this compound is a key functional group that governs its interactions with the surrounding environment. Computational methods are instrumental in characterizing these interactions at a molecular level.

Computational Analysis of Interactions with Metal Ions (e.g., Ca²⁺)

Phosphate groups have a strong affinity for metal cations, and these interactions are crucial in a wide range of biological and environmental processes. researchgate.net Divalent cations like calcium (Ca²⁺) are particularly important due to their abundance in biological systems and their role in processes like bone mineralization. nih.gov

Computational studies, often combining quantum mechanics with molecular mechanics (QM/MM) or employing advanced force fields in MD simulations, can elucidate the nature of these interactions. For example, studies on the interaction of phosphate ions with Ca²⁺ in aqueous solution have utilized the 12-6-4 Lennard-Jones potential, which includes ion-induced dipole interactions, to accurately model the binding free energies. nih.govacs.org

These studies have shown that Ca²⁺ can interact with phosphate groups in different coordination modes, such as monodentate or bidentate, where the cation binds to one or two oxygen atoms of the phosphate group, respectively. nih.govacs.org The coordination number and geometry of the metal-phosphate complex can be determined through these simulations.

Table 2: Computed Interaction Properties of Ca²⁺ with a Phosphate Group

| Interaction Property | Description | Significance |

| Coordination Number | The number of atoms directly bonded to the central Ca²⁺ ion. In the presence of phosphate and water, Ca²⁺ typically has a coordination number of 6 to 8. nih.govacs.org | Determines the geometry of the metal-phosphate complex and influences its stability. |

| Binding Mode | Describes how the phosphate group coordinates to the metal ion (e.g., monodentate, bidentate). Bidentate interactions with two oxygen atoms are common. nih.govacs.org | Affects the strength and specificity of the interaction. |

| Binding Free Energy | The change in free energy upon the association of the metal ion and the phosphate group. | A key thermodynamic parameter that quantifies the strength of the interaction. |

| Interatomic Distances | The distances between the Ca²⁺ ion and the oxygen atoms of the phosphate group. | Provides structural details of the coordination sphere. nih.govacs.org |

Computational studies on model systems like dimethyl phosphate have revealed that Ca²⁺ tends to bind directly to the phosphate group, in contrast to Mg²⁺, which often prefers an outer-sphere coordination with a layer of water molecules in between. researchgate.net These findings are critical for understanding the specific roles of different metal ions in biological and environmental systems containing phosphate esters like this compound.

Biochemical Roles and Metabolic Transformations of 2 Hydroxyhexyl Dihydrogen Phosphate in Model Systems

Involvement in Phosphate (B84403) Donor Reactions in Cell-Free Contexts

Cell-free systems provide a controlled environment for studying biochemical reactions without the complexity of a living cell. In such systems, the ability of a molecule to act as a phosphate donor is of significant interest, particularly for the synthesis of high-energy compounds like adenosine (B11128) triphosphate (ATP). nih.govnih.gov High-energy phosphate donors, such as phosphoenolpyruvate (B93156) and acetyl-phosphate, are commonly used to regenerate ATP from ADP, a process crucial for many in vitro biocatalytic processes. nih.gov

While direct studies on 2-hydroxyhexyl dihydrogen phosphate as a phosphate donor are not currently available in the scientific literature, its chemical structure as a phosphate ester suggests it could theoretically participate in transphosphorylation reactions. The transfer of its phosphate group to an acceptor molecule would be catalyzed by a suitable kinase. The efficiency of such a reaction would depend on the free energy of hydrolysis of the phosphate bond in this compound. Compounds with a high negative free energy of hydrolysis are effective phosphate donors. The feasibility of using novel phosphate donors is an active area of research, with a focus on developing cost-effective and stable alternatives for ATP regeneration systems. nih.govnih.gov

Pathways of Enzymatic Degradation and Dephosphorylation

The enzymatic breakdown of organophosphates is a critical process in biological systems for nutrient cycling and detoxification. This degradation is primarily carried out by a class of enzymes known as phosphatases.

Role of Phosphatases in Phosphate Ester Hydrolysis

Phosphatases are hydrolase enzymes that catalyze the cleavage of phosphate esters, releasing a phosphate ion and an alcohol. wikipedia.org This reaction, known as dephosphorylation, is fundamental to a vast array of cellular processes, including signal transduction and metabolic regulation. wikipedia.orgnih.gov Phosphatases are broadly classified as acid or alkaline phosphatases based on their optimal pH for activity and exhibit varying degrees of substrate specificity. scirp.orgresearchgate.net The general mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom of the phosphate ester, leading to the hydrolysis of the ester bond. wikipedia.org The catalytic activity of many phosphatases is dependent on the presence of metal ions in their active site, which play a crucial role in coordinating the substrate and activating the nucleophile. nih.govnih.govnih.gov

Investigating Substrate Specificity in Model Enzyme Systems

The ability of a phosphatase to act on a specific substrate is determined by the three-dimensional structure of its active site and the chemical properties of the substrate. nih.govscispace.com Studies on various phosphatases have shown that substrate recognition is often governed by specific amino acid residues within the active site that interact with the substrate molecule. nih.govnih.gov While some phosphatases have broad substrate specificity, others are highly specific for particular phosphorylated molecules. scirp.orgnih.gov

In the absence of direct experimental data on the enzymatic degradation of this compound, we can hypothesize that it would be a substrate for phosphatases with broad specificity towards alkyl phosphate esters. To determine its specific degradation pathway, in vitro studies using a panel of different phosphatases would be necessary. Such experiments would involve incubating this compound with purified enzymes and analyzing the reaction products to determine the rate and extent of dephosphorylation.

Table 1: Investigating Phosphatase Activity on this compound (Hypothetical)

| Phosphatase Type | Source Organism | Optimal pH | Expected Activity on this compound |

| Acid Phosphatase | Wheat Germ | 4-6 | Potential, given broad substrate specificity |

| Alkaline Phosphatase | E. coli | 8-10 | Potential, known to hydrolyze various phosphomonoesters |

| Protein Phosphatase 1 (PP1) | Mammalian | ~7 | Unlikely, high specificity for protein substrates |

| Protein Phosphatase 2A (PP2A) | Mammalian | ~7 | Unlikely, high specificity for protein substrates |

Role as a Metabolic Intermediate in Select Biochemical Pathways

Metabolic intermediates are molecules that are precursors or metabolites in biochemical reactions. taylorandfrancis.com While there is no evidence to suggest that this compound is a natural metabolic intermediate, its structure bears some resemblance to key molecules in central metabolism.

Analogies to Dihydroxyacetone Phosphate (DHAP) in Glycolysis and Related Cycles

Dihydroxyacetone phosphate (DHAP) is a crucial three-carbon intermediate in the glycolytic pathway, formed from the cleavage of fructose (B13574) 1,6-bisphosphate. wikipedia.orgacs.org DHAP is also involved in gluconeogenesis, lipid biosynthesis, and the Calvin cycle. wikipedia.orgsigmaaldrich.com Its central role stems from its ability to be readily isomerized to glyceraldehyde 3-phosphate, which continues down the glycolytic pathway. wikipedia.org

This compound shares the feature of a phosphorylated hydroxylated alkyl chain with DHAP. This structural similarity suggests that it could potentially act as an analog or inhibitor in pathways involving DHAP. For instance, it might bind to the active site of enzymes that normally process DHAP, such as triosephosphate isomerase or aldolase. However, the longer six-carbon chain of this compound would likely prevent it from being a direct substrate in these pathways. Further research is needed to explore these potential interactions.

Interaction with Enzyme Active Sites and Regulatory Elements in Vitro

For example, in many enzymes that bind phosphorylated substrates, the phosphate group interacts with a conserved set of positively charged or polar amino acid residues. nih.gov The hexyl chain of this compound could provide additional hydrophobic interactions, potentially influencing its binding to enzymes with suitable hydrophobic pockets adjacent to the phosphate-binding site. Investigating whether this compound can act as a competitive or allosteric inhibitor of enzymes that utilize similar substrates would be a valuable avenue for future research.

Table 2: Potential Enzyme Interactions of this compound (Hypothetical)

| Enzyme Class | Potential Interaction Type | Basis for Hypothesis |

| Kinases | Substrate or Competitive Inhibitor | Presence of a hydroxyl group for phosphorylation and a phosphate group for active site binding. |

| Phosphatases | Substrate or Competitive Inhibitor | Phosphate ester bond available for hydrolysis; molecule may compete with natural substrates. |

| Dehydrogenases | Substrate or Inhibitor | Presence of a secondary alcohol group that could be oxidized. |

| Aldolases | Competitive Inhibitor | Structural analogy to DHAP, potentially blocking the active site. |

Exploration of Derivatives and Analogues of 2 Hydroxyhexyl Dihydrogen Phosphate for Research Applications

Synthesis and Investigation of Substituted Phosphorylated Alcohols

The synthesis of phosphorylated alcohols is a fundamental process for creating derivatives and analogues of 2-hydroxyhexyl dihydrogen phosphate (B84403). nih.gov These methods allow for the introduction of various functional groups, enabling detailed investigation into structure-activity relationships. The phosphorylation of an alcohol turns a poor hydroxyl leaving group into a good one and tags the molecule with a negative charge, which is significant for molecular recognition and cellular retention. youtube.com

Chemical synthesis of phosphate monoesters can be challenging, often requiring multi-step processes or harsh conditions that may not be suitable for complex molecules. nih.govnih.gov Traditional methods using P(III)-based reagents like phosphoramidites involve a three-step process of reaction, oxidation, and deprotection. nih.gov Strategies using P(V) reagents such as phosphorus oxychloride (POCl₃) can lead to over-reactivity, producing mixtures of mono-, di-, and tri-alkyl phosphates. nih.gov

Modern synthetic chemistry has produced milder and more selective methods. An operationally simple and scalable approach utilizes a P(V)-based Ψ-reagent, which facilitates the direct and chemoselective phosphorylation of alcohols under mild conditions, avoiding the need for extensive protecting group manipulations. nih.govorganic-chemistry.org This method has been shown to be effective for a wide range of substrates, including those with sensitive functional groups. organic-chemistry.org Another approach involves the Lewis-acid-catalyzed reaction of alcohols with dialkyl H-phosphonates. rsc.org For instance, Al(OTf)₃ has been used as a catalyst for the phosphorylation of various alcohols, yielding diphenylphosphonates in good to excellent yields. rsc.org

The investigation of these substituted phosphorylated alcohols involves analyzing how structural modifications affect their physicochemical properties. For example, analogues of 2-hydroxyhexyl dihydrogen phosphate could be synthesized from substituted hexanols to explore how changes in the alkyl chain impact properties like solubility, aggregation behavior, and interaction with biological systems.

| Method | Key Reagents/Catalysts | General Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ψ-Reagent Platform | ΨO Reagent, DBU (base) | Anhydrous DCM, ambient temperature | Mild, chemoselective, scalable, avoids protecting groups | nih.govorganic-chemistry.org |

| Lewis Acid Catalysis | Dialkyl H-phosphonate, Al(OTf)₃ (catalyst), Tf₂O (additive) | Dichloroethane (DCE), 40 °C | Efficient for constructing C-P bonds, good yields | rsc.org |

| Catalytic Transesterification | Isopropenyl phosphate, t-BuOK (catalyst) | THF, room temperature | Atom efficient, generates acetone (B3395972) as the only by-product | rsc.org |

| Pyridine-N-oxide Catalysis | Phosphoryl chlorides, Pyridine-N-oxide (catalyst) | Mild reaction conditions | Effective for primary, secondary, and tertiary alcohols | researchgate.net |

Integration into Phosphorus-Containing Polymers and Macromolecular Structures

Phosphate-containing polymers are a significant class of materials with extensive research interest due to their unique properties and potential for biomedical applications. acs.org These polymers can be broadly categorized into two types: those with phosphorus atoms in the polymer backbone (main-chain) and those with phosphorus groups as side chains. mdpi.comnih.gov An analogue of this compound, once functionalized with a polymerizable group (e.g., a methacrylate), could serve as a monomer for creating side-chain phosphorus-containing polymers.

The synthesis of these polymers can be achieved through various routes. acs.org Ring-opening polymerization (ROP) of cyclic phosphate monomers is a common method for producing polyphosphoesters, a major class of main-chain phosphorus polymers. mdpi.comnih.gov Another technique is acyclic diene metathesis (ADMET) polymerization, which offers a versatile route to polyphosphoesters and polyphosphoamidates due to the high functional group tolerance of modern metathesis catalysts. mdpi.com For side-chain polymers, monomers like (meth)acrylate derivatives containing phosphate groups are frequently used. acs.org For example, ethylene (B1197577) glycol methacrylate (B99206) phosphate (MOEP) has been polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to create well-defined polymers. acs.org

A facile method for introducing phosphorus units onto existing industrial polymers involves reacting azide-functionalized polymers (like modified PVC or polystyrene) with bis(diethoxyphosphoryl)acetylene (B1601265) through a metal-free cycloaddition reaction. rsc.orgresearchgate.net This approach significantly alters the polymer's properties, such as making them soluble in alcohols. rsc.orgresearchgate.net Integrating a monomer derived from this compound into a polymer structure could impart specific functionalities, such as improved adhesion, flame retardancy, or biocompatibility. researchgate.net The amphiphilic nature of such a monomer, with its hydrophilic phosphate head and hydrophobic hexyl tail, could be used to create self-assembling macromolecular structures like micelles or vesicles for drug delivery applications. mdpi.com

| Polymerization Strategy | Monomer/Precursor Type | Resulting Polymer Structure | Key Features | Reference |

|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Cyclic phospholane (B1222863) monomers | Main-chain (Polyphosphoester) | Controlled synthesis, degradable backbone | nih.gov |

| Acyclic Diene Metathesis (ADMET) | Diene-functionalized phosphates | Main-chain (Polyphosphoester) | High functional group tolerance | mdpi.com |

| Free Radical Polymerization (e.g., RAFT) | (Meth)acrylate monomers with phosphate groups | Side-chain | Creates well-defined polymers with pendant phosphate groups | acs.org |

| Post-Polymerization Modification | Azide-functionalized base polymer + alkyne-phosphate reagent | Side-chain | Versatile method to functionalize existing industrial polymers | rsc.orgresearchgate.net |

Utility as Phosphorylated Synthons in Organic Synthesis

In organic synthesis, the concept of synthons—idealized fragments resulting from a bond disconnection in retrosynthetic analysis—is a powerful tool for planning the synthesis of complex molecules. youtube.comlibretexts.org While phosphate esters have historically been seen as less reactive compared to halides or sulfonates, they are gaining importance as "tunable" reagents in organic synthesis, especially as new methods of activation become available. rsc.org

A molecule like this compound or its derivatives can serve as a phosphorylated synthon. For example, in a retrosynthetic disconnection of a target molecule containing a phosphate ester linkage, the 2-hydroxyhexyl phosphate unit could be identified as a key building block. This synthon can then be introduced into a molecule through various phosphorylation reactions. The choice of the specific phosphorylating agent (the synthetic equivalent of the synthon) depends on the reaction conditions and the other functional groups present in the substrate.

The utility of phosphate esters extends to their role as leaving groups in substitution reactions or as key components in coupling reactions. rsc.org Their reactivity can be modulated, for instance, through metal catalysis or photochemistry, allowing for controlled and selective transformations. rsc.org The use of phosphorylated synthons is particularly relevant in the synthesis of bioactive compounds and natural product analogues, where the phosphate group is a critical structural or functional motif.

Design Principles for Novel Phosphate-Containing Molecules in Chemical Biology

The phosphate group is a cornerstone of chemical biology, playing essential roles in the structure of DNA and RNA, cellular energy transfer via ATP, and the regulation of cellular processes through protein phosphorylation. gonzaga.edumdpi.combiologydictionary.net The design of novel phosphate-containing molecules for chemical biology applications leverages the unique properties of this functional group.

Key design principles include:

Modulating Bioactivity through Charge: The phosphate group is negatively charged at physiological pH. gonzaga.edufiveable.me This charge is crucial for the function of many biomolecules. For example, it helps to retain nucleic acids and phosphorylated metabolites within the cell membrane. encyclopedia.pub In drug design, introducing a phosphate group can enhance water solubility but may decrease cell permeability. rsc.org This trade-off is often managed by using prodrug strategies, where a masked phosphate is unveiled inside the cell. rsc.org

Mimicking Natural Structures: Many bioactive molecules are designed as analogues of natural phosphates. mdpi.com For example, designing molecules that mimic phosphorylated intermediates in metabolic pathways can lead to potent enzyme inhibitors. nih.gov The structural similarity of polyphosphoesters to natural nucleic and teichoic acids is a key advantage in their design as biocompatible materials. acs.org

Creating Recognition Motifs: The phosphate group is a key recognition element for many proteins. nih.gov Phosphorylation and dephosphorylation are fundamental post-translational modifications that act as molecular switches to control protein function, localization, and interaction with other proteins. biologydictionary.netnih.gov Synthetic phosphorylated peptides and small molecules are designed as probes to study these signaling pathways or as modulators of protein-protein interactions.

Controlling Material-Biology Interactions: In materials science, phosphorus-containing polymers are designed to control interactions at the biointerface. nih.gov Zwitterionic phosphorylcholine (B1220837) polymers, for instance, are used to create non-fouling surfaces that resist protein adsorption, a critical feature for medical implants and diagnostic devices. nih.gov Phosphate groups can also be incorporated into materials to promote specific interactions, such as binding to calcium in bone tissue to enhance regeneration. mdpi.com

Designing analogues of this compound for chemical biology would involve considering how the interplay between the hydrophobic hexyl chain and the hydrophilic, charged phosphate head could be used to create probes for studying lipid membranes, self-assembling drug delivery systems, or novel surfactants with specific biological activities.

Q & A

Basic Research Questions

Q. How is 2-hydroxyhexyl dihydrogen phosphate identified and characterized in laboratory settings?

- Methodological Answer: Identification typically employs nuclear magnetic resonance (NMR) for structural elucidation of the phosphate and hydroxyl groups, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (e.g., P=O, O-H stretches). High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity and molecular weight confirmation. Safety data sheets (SDS) for related phosphates (e.g., (±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate) outline handling protocols to avoid contamination during analysis .

Q. What standard analytical methods are used to quantify this compound in complex matrices?

- Methodological Answer: Fluorometric assays, adapted from dihydroxyacetone phosphate (DHAP) quantification protocols, can be modified for this compound. Enzymatic coupling reactions or ion-exchange chromatography are effective for separating phosphate-containing species. Calibration curves using synthetic standards are critical, with validation via spike-recovery experiments in target matrices (e.g., biological fluids or synthetic blends) .

Q. What are the primary functional roles of this compound in emulsification processes?

- Methodological Answer: As an emulsifying agent, its amphiphilic structure (hydrophobic hexyl chain and hydrophilic phosphate group) reduces interfacial tension. Researchers can assess emulsification efficiency via dynamic light scattering (DLS) for droplet size distribution and zeta potential measurements to evaluate stability under varying pH or ionic strength .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

- Methodological Answer: Systematic stability studies should include accelerated degradation tests (e.g., elevated temperatures) across a pH range (2–12). Techniques like pH-stat titration monitor hydrolysis rates, while ³¹P NMR tracks phosphate group integrity. Comparative studies with structurally similar phosphates (e.g., methyl dihydrogen phosphate) can isolate degradation mechanisms (e.g., nucleophilic attack vs. oxidation) .

Q. What experimental strategies optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer: Phosphorylation of 2-hydroxyhexanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid requires strict stoichiometric control. In-situ FTIR monitors reaction progress, while fractional crystallization or silica gel chromatography isolates the product. Design of experiments (DoE) can identify optimal temperature, solvent polarity, and catalyst ratios to suppress side reactions (e.g., di-ester formation) .

Q. How does this compound interact with metal ions in aqueous systems, and how can these interactions be characterized?

- Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding affinities with cations (e.g., Ca²⁺, Mg²⁺). X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma mass spectrometry (ICP-MS) analyzes coordination complexes. Computational modeling (e.g., density functional theory) predicts preferred binding sites on the phosphate group, validated by experimental data .

Q. What advanced techniques address contradictory data on the compound’s cytotoxicity in biomedical applications?

- Methodological Answer: High-content screening (HCS) with live-cell imaging evaluates dose-dependent cytotoxicity across cell lines. Comparative metabolomics (via LC-MS/MS) identifies metabolic pathway disruptions. Studies must control for phosphate buffer interference and validate results using orthogonal assays (e.g., ATP luminescence vs. MTT) .

Methodological Considerations

- Safety Protocols: Refer to SDS guidelines for handling phosphate esters, including PPE (gloves, goggles) and waste disposal procedures to prevent environmental release .

- Data Validation: Cross-reference findings with structurally analogous phosphates (e.g., ammonium dihydrogen phosphate) studied in material science or biochemistry contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.